

Esculentin-2CHa: Sequence & Physicochemical Properties

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Compound Focus: Esculentin-2L

Cat. No.: S1887681

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The table below consolidates key characteristics of Esculentin-2CHa, a closely related peptide that is frequently studied [1] [2] [3].

Property	Value / Description
Amino Acid Sequence	GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC [1]
Length	37 amino acids [1]
Molecular Mass	3841.1044 Da [1]
Isoelectric Point (pI)	10.44 to 10.82 (varies by source) [1]
Net Charge at pH 7	+5 [1]
Reported Secondary Structure	Predicted to form an alpha-helix in the central to C-terminal region (residues 17-33) [1].

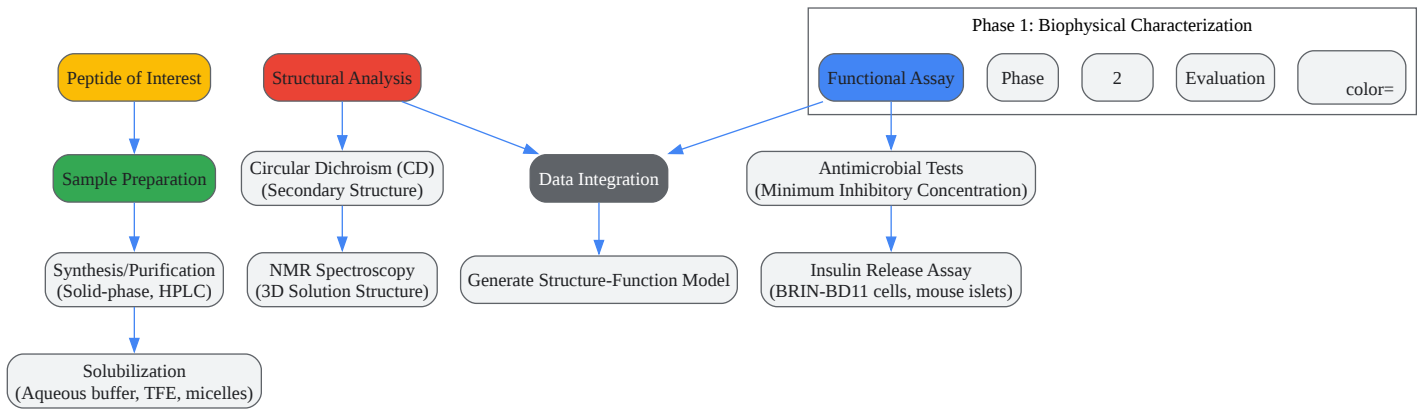
Experimental Approaches for Structural Analysis

While direct methods for **Esculentin-2L** are unavailable, the following established techniques have been used to determine the structure of related antimicrobial peptides and are applicable for investigating

Esculentin-2L.

Technique	Application & Workflow
	<p> Nuclear Magnetic Resonance (NMR) Spectroscopy - Sample Preparation: Dissolve the peptide in a membrane-mimetic solvent (e.g., TFE/water mixture or dodecylphosphocholine micelles) to induce folding [4].</p> <ul style="list-style-type: none">• Data Collection: Acquire multi-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY) in solution to obtain structural constraints like inter-proton distances [4].• Structure Calculation: Use computational software (e.g., CYANA, CNS) with NMR-derived constraints to calculate a set of three-dimensional structures that satisfy the experimental data [4]. <p> Circular Dichroism (CD) Spectroscopy - Sample Analysis: Record CD spectra of the peptide in different environments (e.g., aqueous buffer, liposomes of varying phospholipid composition) [5].</p> <ul style="list-style-type: none">• Structural Insight: Monitor changes in spectral shape (e.g., minima at 208 nm and 222 nm for alpha-helices) to confirm and quantify secondary structure formation and stability under different conditions like pH changes [5]. Structure-Function Analog Studies - Analog Design: Create peptide analogs with single or multiple amino acid substitutions (e.g., replacing cysteine with serine to disrupt disulfide bonds, or aspartic acid with lysine to increase cationicity) [1] [2] [3].• Functional Assay: Compare the secondary structure (using CD) and biological activity (e.g., antimicrobial potency, insulin release) of analogs against the native peptide to identify critical structural motifs [2] [3].

The diagram below outlines a generalized experimental workflow for characterizing an antimicrobial peptide's structure and function, integrating the methodologies above.



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